

# Commercial Sources and Availability of CD36 (93-110)-Cys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | CD36 (93-110)-Cys |           |  |  |  |
| Cat. No.:            | B12377923         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability, applications, and relevant experimental protocols for the synthetic peptide **CD36 (93-110)-Cys**. This peptide, derived from the human CD36 protein, is a valuable tool for investigating the multifaceted roles of CD36 in various physiological and pathological processes.

# Introduction to CD36 and the (93-110) Region

Cluster of Differentiation 36 (CD36) is a transmembrane glycoprotein that functions as a scavenger receptor, playing a critical role in lipid metabolism, angiogenesis, inflammation, and immunity. It binds to a wide range of ligands, including long-chain fatty acids, oxidized low-density lipoprotein (oxLDL), thrombospondin-1 (TSP-1), and apoptotic cells. The amino acid sequence 93-110 of CD36 is a functionally significant region involved in ligand binding, particularly for thrombospondin-1. The addition of a C-terminal cysteine residue in the synthetic peptide CD36 (93-110)-Cys allows for conjugation to other molecules, such as carrier proteins or fluorescent labels, expanding its utility in various experimental setups.

# **Commercial Availability**

**CD36 (93-110)-Cys** is available from several commercial suppliers as a synthetic peptide. The quality and specifications can vary between vendors, so it is crucial to obtain a certificate of analysis for each batch. Key specifications to consider include purity (typically >95% as determined by HPLC), molecular weight, and the form of the peptide (e.g., lyophilized powder).



| Supplier                | Product Name                  | Catalog<br>Number     | Purity              | Quantity<br>Options  |
|-------------------------|-------------------------------|-----------------------|---------------------|----------------------|
| Mol Scientific          | CD36 (93-110)-<br>Cys peptide | -                     | >95%, >98%,<br>>99% | 1 mg, 5 mg, 10<br>mg |
| LifeTein                | CD36 (93-110)-<br>Cys         | LT1223                | >95%                | 5mg                  |
| Isca<br>Biochemicals    | CD36 peptide<br>(93–110)      | PP-510                | Not Specified       | 1 mg                 |
| Biosynexus              | CD36 (93-110)-<br>Cys         | -                     | Not Specified       | 1 mg                 |
| LabCart Life<br>Science | CD36 (93-110)-<br>Cys, 10mg   | E-PP-<br>0943_10mg-ES | Not Specified       | 10mg                 |

Note: This table is not exhaustive and represents a selection of suppliers found. Pricing and availability are subject to change. Researchers should contact the suppliers directly for the most current information.

# **Key Applications and Experimental Protocols**

The CD36 (93-110)-Cys peptide is primarily used as a competitive inhibitor to study the interactions between CD36 and its ligands, particularly thrombospondin-1. Its applications span various research areas, including cardiovascular disease, cancer, and fibrosis.

## Inhibition of CD36-Thrombospondin-1 Interaction

Background: The interaction between CD36 and thrombospondin-1 (TSP-1) is crucial in regulating angiogenesis, platelet aggregation, and inflammatory responses. The (93-110) region of CD36 is directly involved in this binding. The CD36 (93-110) peptide can block this interaction, making it a valuable tool to elucidate the downstream signaling consequences.[1][2]

Experimental Protocol: Solid-Phase Binding Assay



This protocol describes a method to assess the inhibitory effect of **CD36 (93-110)-Cys** on the binding of TSP-1 to CD36.

### Materials:

- Recombinant human CD36 protein
- Recombinant human Thrombospondin-1 (TSP-1)
- CD36 (93-110)-Cys peptide
- 96-well high-binding microplates
- Bovine Serum Albumin (BSA)
- Anti-TSP-1 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Plate reader

## Procedure:

- Coating: Coat the wells of a 96-well plate with 1  $\mu$ g/mL of recombinant human CD36 in PBS overnight at 4°C.
- Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
- Inhibition: Wash the wells three times with PBST. Prepare serial dilutions of the CD36 (93-110)-Cys peptide in binding buffer (e.g., PBS with 0.1% BSA). Add the peptide dilutions to the wells.
- Ligand Binding: Immediately add a constant concentration of recombinant human TSP-1 (e.g., 10 μg/mL) to the wells and incubate for 2 hours at room temperature.







- Detection: Wash the wells three times with PBST. Add the anti-TSP-1 primary antibody and incubate for 1 hour at room temperature.
- Wash the wells three times with PBST. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells five times with PBST. Add TMB substrate and incubate until a blue color develops.
- Stop the reaction by adding 2N H<sub>2</sub>SO<sub>4</sub>.
- Data Analysis: Read the absorbance at 450 nm using a plate reader. The decrease in absorbance in the presence of the peptide indicates inhibition of TSP-1 binding to CD36.

Experimental Workflow: Solid-Phase Binding Assay





Click to download full resolution via product page

Caption: Workflow for a solid-phase binding assay to test peptide inhibition.



# **Inhibition of Platelet Aggregation**

Background: CD36 is expressed on platelets and contributes to thrombosis by mediating platelet aggregation in response to various stimuli, including collagen and TSP-1. The CD36 (93-110) peptide has been shown to partially inhibit collagen-induced platelet aggregation.[1][2]

Experimental Protocol: Light Transmission Aggregometry

### Materials:

- Freshly drawn human blood
- Acid-Citrate-Dextrose (ACD) solution
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- CD36 (93-110)-Cys peptide
- Collagen (agonist)
- Aggregometer

### Procedure:

- PRP Preparation: Collect human blood into tubes containing ACD. Centrifuge at 150 x g for 15 minutes at room temperature to obtain PRP. Collect the upper PRP layer. Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10<sup>8</sup> platelets/mL using PPP.
- Incubation: Pre-incubate the PRP with various concentrations of the CD36 (93-110)-Cys
  peptide or vehicle control for 10 minutes at 37°C in the aggregometer cuvette with stirring.
- Aggregation: Add a sub-maximal concentration of collagen to induce platelet aggregation.
- Data Acquisition: Record the change in light transmission for at least 5 minutes. The PPP is
  used as a reference for 100% aggregation, and the PRP as 0% aggregation.



 Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the peptide to the vehicle control.

# **Inhibition of Endothelial Cell Migration**

Background: Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell migration. CD36, through its interaction with TSP-1, acts as a potent inhibitor of angiogenesis. By blocking the CD36-TSP-1 interaction, the CD36 (93-110) peptide can be used to study the role of this axis in regulating endothelial cell migration.

Experimental Protocol: Transwell Migration (Boyden Chamber) Assay

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Transwell inserts with 8.0 μm pore size
- Fibronectin
- CD36 (93-110)-Cys peptide
- Vascular Endothelial Growth Factor (VEGF) as a chemoattractant
- Calcein-AM or DAPI stain

## Procedure:

- Cell Culture: Culture HUVECs in endothelial cell growth medium.
- Insert Coating: Coat the underside of the Transwell insert membrane with 10  $\mu$ g/mL fibronectin and allow it to dry.
- Cell Seeding: Starve HUVECs in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium containing different concentrations of the CD36 (93-110)-Cys peptide.
   Seed 5 x 10<sup>4</sup> cells into the upper chamber of the Transwell insert.



- Chemoattraction: Fill the lower chamber with serum-free medium containing VEGF (e.g., 50 ng/mL) as a chemoattractant.
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein-AM or DAPI. Visualize and count the migrated cells under a fluorescence microscope.
- Data Analysis: Quantify the number of migrated cells per field of view.

## In Vivo Studies of Fibrosis

Background: CD36 has been implicated in the pathogenesis of fibrosis in various organs, including the lungs and kidneys. The CD36 (93-110) peptide has been used in animal models to investigate the role of the CD36-TSP-1 pathway in mediating fibrotic responses.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model (Rat)

## Materials:

- Sprague-Dawley rats
- Bleomycin
- CD36 (93-110)-Cys peptide
- · Sterile saline
- Anesthesia

### Procedure:

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.



- Induction of Fibrosis: Anesthetize the rats. Intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in sterile saline to induce pulmonary fibrosis.
- Peptide Administration: Co-administer the CD36 (93-110)-Cys peptide (e.g., 1-2 mg/kg) with bleomycin or administer it systemically (e.g., via intraperitoneal injection) at specified time points post-bleomycin instillation. A control group should receive bleomycin and a vehicle control.
- Monitoring: Monitor the animals for signs of distress and weight loss.
- Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the animals.
- Tissue Collection and Analysis:
  - Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
  - Perfuse and excise the lungs for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and biochemical assays (e.g., hydroxyproline content to quantify collagen).

# **Signaling Pathways**

CD36 is a central player in multiple signaling cascades. The **CD36 (93-110)-Cys** peptide is a specific tool to dissect the pathways initiated by the binding of thrombospondin-1.

## CD36 and Thrombospondin-1 Anti-Angiogenic Signaling

The binding of TSP-1 to CD36 on endothelial cells triggers a signaling cascade that inhibits angiogenesis. This involves the recruitment of Src-family kinases, such as Fyn, leading to the activation of p38 MAPK and JNK, and ultimately inducing apoptosis of endothelial cells.

CD36-TSP-1 Anti-Angiogenic Signaling Pathway





Click to download full resolution via product page

Caption: CD36-TSP-1 signaling inhibits angiogenesis.

# **CD36** in Fatty Acid Uptake and Metabolism

CD36 facilitates the uptake of long-chain fatty acids into cells, a process critical for energy metabolism. This function is linked to downstream signaling events that regulate metabolic pathways.

CD36-Mediated Fatty Acid Uptake





Click to download full resolution via product page

Caption: CD36 facilitates fatty acid uptake and signaling.

# **CD36 and Oxidized LDL Signaling in Macrophages**

In macrophages, CD36 binds to oxidized LDL (oxLDL), leading to foam cell formation, a hallmark of atherosclerosis. This interaction also triggers pro-inflammatory signaling pathways.

CD36-oxLDL Signaling in Macrophages





Click to download full resolution via product page

Caption: CD36 signaling in macrophages upon oxLDL binding.

## Conclusion

The CD36 (93-110)-Cys peptide is a versatile and specific tool for investigating the biological functions of the CD36 receptor, particularly its interactions with thrombospondin-1. The detailed protocols and signaling pathway diagrams provided in these application notes offer a framework for researchers to design and execute experiments aimed at understanding the role of CD36 in health and disease, and for the development of novel therapeutic strategies targeting this important receptor. It is recommended that researchers consult the primary literature for further details and optimization of these protocols for their specific experimental systems.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Availability of CD36 (93-110)-Cys: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377923#commercial-sources-and-availability-of-cd36-93-110-cys]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com